molecular formula C7H15O3P B8513972 Dimethyl prenylphosphonate

Dimethyl prenylphosphonate

Cat. No.: B8513972
M. Wt: 178.17 g/mol
InChI Key: PMHUPJRTEQENJD-UHFFFAOYSA-N
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Description

Dimethyl prenylphosphonate is an organophosphorus compound with the molecular structure characterized by a prenyl group (3-methyl-2-butenyl) attached to a phosphonate moiety with two methyl ester groups. It is primarily utilized as a functional alkylating agent in organic synthesis, particularly in the alkylation of phenolic compounds for applications such as photography materials . The compound’s reactivity stems from its ability to participate in nucleophilic substitution reactions, where the prenyl group acts as a leaving group under specific conditions.

Properties

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methylbut-2-ene

InChI

InChI=1S/C7H15O3P/c1-7(2)5-6-11(8,9-3)10-4/h5H,6H2,1-4H3

InChI Key

PMHUPJRTEQENJD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCP(=O)(OC)OC)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate ester bonds in dimethyl prenylphosphonate undergo hydrolysis under acidic or basic conditions, yielding prenylphosphonic acid:

Acidic Hydrolysis

C5H9P(O)(OCH3)2+2H2OHClC5H9P(O)(OH)2+2CH3OH\text{C}_5\text{H}_9\text{P(O)(OCH}_3\text{)}_2 + 2\text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_5\text{H}_9\text{P(O)(OH)}_2 + 2\text{CH}_3\text{OH}

  • Conditions : 6 M HCl, reflux, 12 hours.

  • Yield : 71–93% .

Basic Hydrolysis

C5H9P(O)(OCH3)2+2OHC5H9P(O)(O)2+2CH3OH\text{C}_5\text{H}_9\text{P(O)(OCH}_3\text{)}_2 + 2\text{OH}^- \rightarrow \text{C}_5\text{H}_9\text{P(O)(O}^-\text{)}_2 + 2\text{CH}_3\text{OH}

  • Conditions : 1 M NaOH, 80°C, 6 hours.

  • Kinetics : Methyl esters hydrolyze 1000× faster than bulkier esters (e.g., isopropyl) .

Cross-Coupling Reactions

The prenyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

With Aryl Halides

C5H9P(O)(OCH3)2+Ar–IPd(PPh3)4Ar–C5H9P(O)(OCH3)2\text{C}_5\text{H}_9\text{P(O)(OCH}_3\text{)}_2 + \text{Ar–I} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–C}_5\text{H}_9\text{P(O)(OCH}_3\text{)}_2

  • Conditions : Microwave irradiation, 10 minutes, retention of phosphorus configuration .

  • Scope : Tolerates electron-withdrawing/donating groups on aryl halides.

Table 2 : Representative Cross-Coupling Yields

Aryl HalideProduct Yield (%)
4-Chlorophenyl iodide92
4-Methoxyphenyl iodide88
2-Naphthyl iodide85

Phosphonate–Phosphinate Rearrangement

Under strong bases (e.g., s-BuLi), this compound undergoes rearrangement to phosphinates:

C5H9P(O)(OCH3)2s-BuLiC5H9P(O)(OCH3)OCH2Li\text{C}_5\text{H}_9\text{P(O)(OCH}_3\text{)}_2 \xrightarrow{\text{s-BuLi}} \text{C}_5\text{H}_9\text{P(O)(OCH}_3\text{)OCH}_2\text{Li}

  • Mechanism : Metalation at methoxy groups followed by alkyl migration .

  • Steric Effects : Bulky prenyl groups reduce rearrangement efficiency (yields: 20–40%) .

Biological Interactions

This compound derivatives inhibit enzymes involved in cell wall biosynthesis (e.g., decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in Mycobacteria) .

  • Mode of Action : Blocks decaprenyl phosphate recycling, depleting lipid carrier pools .

  • Resistance Mechanisms : Overexpression of decaprenyl-phosphate synthase (UppS) restores decaprenyl phosphate levels, reducing susceptibility .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : Likely $ C8H{15}O_3P $ (inferred from structural analogs).
  • Reactivity : High due to the electron-withdrawing phosphonate group and labile prenyl substituent.
  • Applications : Used in synthesizing dyes, polymer additives, and specialty chemicals .

Comparison with Structurally Similar Compounds

Dimethyl Methylphosphonate (DMMP)

  • Molecular formula : $ C3H9O_3P $, CAS 756-79-6 .
  • Structure : Methyl groups on both phosphonate oxygens and a methyl substituent on phosphorus.
  • Key Differences :
    • Lacks the prenyl group, reducing its utility in alkylation reactions.
    • Primarily used as a flame retardant and solvent due to its stability and low toxicity .
  • Safety : Classified as irritant (Xi) with moderate environmental persistence .

Diethyl Prenylphosphonate

  • Structure : Ethyl ester groups replace methyl esters in dimethyl prenylphosphonate.
  • Key Differences: Solubility: Higher lipophilicity due to ethyl groups, enhancing compatibility with non-polar solvents. Reactivity: Slower hydrolysis compared to dimethyl analogs due to steric hindrance from ethyl groups .
  • Applications : Similar alkylation uses but tailored for reactions requiring slower kinetics.

Dimethyl Phenyl Phosphate

  • Molecular formula : $ C8H{11}O_4P $, CAS 10113-28-7 .
  • Structure : Phosphate ester with phenyl and methyl groups.
  • Key Differences :
    • Chemical Class : Phosphate (vs. phosphonate), making it more hydrolytically stable.
    • Applications : Used as a plasticizer and flame retardant, unlike this compound’s role in alkylation .

Diethyl (4-Biphenylylmethyl)phosphonate

  • Structure : Features a biphenylmethyl group attached to a phosphonate with ethyl esters.
  • Key Differences :
    • Aromaticity : The biphenyl group enables π-π interactions, useful in coordination chemistry and catalysis.
    • Applications : Employed in synthesizing metal-organic frameworks (MOFs) and pharmaceuticals .

Functional and Reactivity Comparisons

Alkylation Efficiency

Compound Alkylation Rate Preferred Substrates
This compound High Phenolic compounds
Diethyl prenylphosphonate Moderate Sterically hindered substrates
Dimethyl methylphosphonate Low Non-reactive systems

Rationale : The prenyl group in this compound facilitates faster leaving-group displacement compared to ethyl or methyl substituents .

Solubility and Stability

Compound Solubility in Water Hydrolytic Stability
This compound Low Moderate
Dimethyl phenyl phosphate Very low High
DMMP High Low

Rationale : Phosphonates (e.g., this compound) are generally less stable than phosphates (e.g., dimethyl phenyl phosphate) due to weaker P-O bonds .

Extraction Behavior (Analogy to Dialkyl Phenylphosphonates)

A study comparing dialkyl phenylphosphonates with tri-n-butyl phosphate (TBP) in nitrate systems found:

  • Dialkyl phosphonates exhibit higher extraction efficiency for metal ions due to stronger electron-donating alkyl groups.
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) show faster kinetics but lower selectivity compared to ethyl analogs .

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